Hydroxydavanone

Description

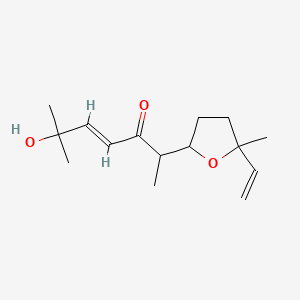

Structure

3D Structure

Properties

CAS No. |

942627-72-7 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 |

IUPAC Name |

(E)-2-(5-ethenyl-5-methyloxolan-2-yl)-6-hydroxy-6-methylhept-4-en-3-one |

InChI |

InChI=1S/C15H24O3/c1-6-15(5)10-8-13(18-15)11(2)12(16)7-9-14(3,4)17/h6-7,9,11,13,17H,1,8,10H2,2-5H3/b9-7+ |

SMILES |

CC(C1CCC(O1)(C)C=C)C(=O)C=CC(C)(C)O |

Origin of Product |

United States |

Synthetic and Biosynthetic Paradigms of Hydroxydavanone

Total Synthesis Approaches for Hydroxydavanone

The total synthesis of hydroxydavanone, a complex sesquiterpenoid, presents a significant challenge to organic chemists, requiring precise control over stereochemistry and the strategic manipulation of functional groups. Researchers have developed various strategies to construct its unique tetrahydrofuran (B95107) core and install the requisite stereocenters. These approaches often serve as a platform to showcase novel synthetic methodologies and to provide access to sufficient quantities of the natural product for biological evaluation.

Retrosynthetic Analysis and Key Disconnections for Hydroxydavanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comucoz.com For hydroxydavanone, a primary disconnection often targets the tetrahydrofuran ring, a key structural feature. This can be envisioned as forming through an intramolecular cyclization, such as an iodo-cyclization or a Lewis acid-mediated cycloetherification. researchgate.netresearchgate.net Another critical disconnection involves the carbon-carbon bond forming the side chain, which can be approached through aldol-type reactions or Grignard additions to establish the correct stereochemistry and functional groups. researchgate.net

A common retrosynthetic strategy for hydroxydavanone and related davanoids begins with simplifying the side chain and opening the tetrahydrofuran ring. This leads to acyclic precursors that are more readily synthesized. Key synthons, or synthetic equivalents of the disconnected fragments, are then identified. For instance, the portion of the molecule containing the tertiary alcohol and the adjacent ketone can be derived from an aldol (B89426) addition of an enolate to a ketone. The tetrahydrofuran ring itself is often formed in a later stage of the synthesis from a diol precursor, where one hydroxyl group displaces a leaving group on the other, or through a cyclization reaction involving an epoxide.

Stereoselective and Enantioselective Methodologies in Hydroxydavanone Synthesis (e.g., cis- and trans-diastereomers)

Achieving the correct stereochemistry is a central challenge in the synthesis of hydroxydavanone, which contains multiple stereocenters. Both cis- and trans-diastereomers, relative to the substituents on the tetrahydrofuran ring, have been targeted and synthesized. thieme-connect.comthieme-connect.com

Enantioselective methods are employed early in the synthesis to establish the initial stereocenter, which then directs the stereochemical outcome of subsequent reactions. One successful approach utilizes a Sharpless asymmetric epoxidation to create a chiral epoxide from an allylic alcohol. thieme-connect.com This epoxide serves as a versatile intermediate, and its opening can be controlled to set the stereochemistry of adjacent centers.

Diastereoselective cyclization is another key strategy to control the relative stereochemistry of the tetrahydrofuran ring. thieme-connect.comthieme-connect.com For example, the choice of Lewis acid in a cycloetherification reaction can influence whether the cis or trans isomer is formed preferentially. researchgate.net Additionally, substrate-controlled reactions, where the existing stereocenters of the molecule dictate the approach of reagents, are crucial for building the complex stereochemical array of hydroxydavanone. Aldol reactions, such as the Evans syn aldol or Crimmins' non-Evans syn aldol reaction, have been effectively used to control the stereochemistry of the side chain. researchgate.netresearchgate.net

A concise and versatile synthesis for both cis and trans diastereomers of hydroxydavanone has been developed, starting from geranyl acetate (B1210297). researchgate.netthieme-connect.com This approach achieves differentiation between the diastereomers through a diastereoselective cyclization before further derivatization. researchgate.netthieme-connect.com

Strategic Application of Protecting Groups in Hydroxydavanone Total Synthesis

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from reacting in a subsequent step. synarchive.comorganic-chemistry.org In the total synthesis of hydroxydavanone, protecting groups are strategically employed to mask hydroxyl and carbonyl functionalities.

For instance, hydroxyl groups are often protected as silyl (B83357) ethers, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. synarchive.com These groups are stable to a wide range of reaction conditions but can be selectively removed when needed. In some synthetic routes towards hydroxydavanone, a silyl protecting group was found to be necessary, as shorter reaction times without it were not as effective. thieme-connect.com The choice of protecting group is critical and must be compatible with the planned reaction sequence. For example, in a synthesis involving a Grignard reaction, a hydroxyl group must be protected to prevent it from quenching the Grignard reagent.

Optimization of Reaction Conditions and Scalability in Hydroxydavanone Production Research

The optimization of reaction conditions is crucial for improving the yield and efficiency of a synthesis, particularly when considering the potential for larger-scale production. scribd.comresearchgate.net In the context of hydroxydavanone synthesis, this involves fine-tuning parameters such as temperature, reaction time, solvent, and the choice of reagents and catalysts.

For example, in cyclization reactions to form the tetrahydrofuran ring, the choice of Lewis acid and its stoichiometry can significantly impact the yield and diastereoselectivity. researchgate.net Similarly, the conditions for aldol reactions must be carefully controlled to maximize the desired stereoisomer.

Scalability, the ability to perform a synthesis on a larger scale, is an important consideration for producing sufficient quantities of hydroxydavanone for further research. scribd.comnih.gov Syntheses that are concise, high-yielding, and avoid the use of expensive or hazardous reagents are more amenable to scaling up. The development of catalytic and atom-economical reactions is a key focus in this area. While research on the large-scale production of hydroxydavanone itself is not extensively documented, the principles of scalable synthesis are applied in the development of synthetic routes to related davanoids. nih.gov This includes efforts to develop practical and efficient syntheses that can be readily implemented for the production of these complex molecules. nih.gov

Biosynthetic Pathways of Hydroxydavanone

The biosynthesis of hydroxydavanone, like other sesquiterpenoids, originates from the terpenoid pathway. naturalproducts.netimsc.res.in This intricate network of enzymatic reactions constructs complex carbon skeletons from simple precursors. Understanding this pathway provides insight into the natural origin of hydroxydavanone and can inspire biomimetic synthetic strategies.

Identification of Precursor Molecules and Intermediates in Hydroxydavanone Biosynthesis

The fundamental building blocks for all terpenoids, including hydroxydavanone, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway.

For sesquiterpenoids like hydroxydavanone, three of these five-carbon units are combined to form the fifteen-carbon precursor, farnesyl pyrophosphate (FPP). The biosynthesis of hydroxydavanone is believed to proceed through the cyclization of a nerolidol (B1678203) derivative. One proposed intermediate is 11-hydroxy-8-oxo-9,10-dehydro-10,11-dihydronerolidol, which has been isolated from davana oil. researchgate.net This compound could potentially undergo a series of enzymatic transformations, including cyclization and oxidation, to yield the final hydroxydavanone structure. The hydroperoxide analog of hydroxydavanone has also been identified in related Artemisia species, suggesting it may be a late-stage intermediate in the biosynthetic pathway. uct.ac.za

Enzymatic Mechanisms Governing Hydroxydavanone Formation

The formation of hydroxydavanone in nature is presumed to be a multi-step enzymatic process, starting from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). The biosynthesis likely involves two key stages: the cyclization of FPP to form the davanone (B1200109) backbone, followed by a specific hydroxylation reaction.

While the precise enzymes native to Artemisia species have not been fully characterized, the hydroxylation of a hydrocarbon backbone is a well-established reaction catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are a vast and versatile family of heme-containing proteins that play a critical role in the biosynthesis and modification of numerous natural products, including terpenes. mdpi.com

The catalytic cycle of a typical cytochrome P450 enzyme responsible for such a transformation involves several steps:

Substrate Binding: The davanone molecule binds to the active site of the CYP enzyme.

Electron Transfer: The heme iron in the enzyme's active site is reduced, typically from Fe³⁺ to Fe²⁺. This electron is supplied by a partnering enzyme, a cytochrome P450 reductase (CPR), which in turn receives electrons from a cofactor like NADPH. nih.govmdpi.com

Oxygen Binding: Molecular oxygen (O₂) binds to the reduced heme iron.

Formation of the Oxidizing Species: A second electron is transferred, leading to the cleavage of the O-O bond and the formation of a highly reactive iron(IV)-oxo species (Fe⁴⁺=O), often referred to as Compound I.

Hydroxylation: This powerful oxidizing intermediate abstracts a hydrogen atom from the davanone substrate, followed by the rebound of a hydroxyl group to the resulting radical, thereby introducing a hydroxyl (-OH) group to form hydroxydavanone. nih.govmdpi.com

Product Release: The newly formed hydroxydavanone is released from the active site, returning the enzyme to its initial state for another catalytic cycle. mdpi.com

The regio- and stereoselectivity of this reaction, determining the exact position and orientation of the new hydroxyl group, is strictly controlled by the specific architecture of the enzyme's active site. nih.govfrontiersin.org The successful heterologous production of hydroxylated sesquiterpenes in engineered microbes has demonstrated that the coordinate expression of a terpene synthase and a relevant CYP hydroxylase is an effective method for achieving such conversions. nih.gov

Genetic Determinants and Gene Cluster Analysis for Hydroxydavanone Biosynthesis

In many microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are often located together in the genome in a functional grouping known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.org This co-localization facilitates the coordinated regulation and expression of all the necessary components for producing a particular secondary metabolite. biorxiv.org

A biosynthetic gene cluster for hydroxydavanone has not yet been identified or characterized. However, based on the known biosynthesis of other terpenoids, a putative hydroxydavanone BGC would be expected to contain several key genetic determinants: nih.govrsc.org

Sesquiterpene Synthase Gene: This gene would encode the enzyme responsible for the first committed step in the pathway: the cyclization of the precursor FPP into the characteristic davanone carbon skeleton.

Cytochrome P450 Monooxygenase Gene: This gene would encode the "tailoring" enzyme, a specific CYP hydroxylase, that modifies the davanone backbone by adding a hydroxyl group to produce hydroxydavanone. mdpi.com

Cytochrome P450 Reductase Gene: A gene encoding a CPR is essential to supply the electrons required by the CYP monooxygenase to activate molecular oxygen. nih.gov

Regulatory Genes: BGCs often contain genes encoding regulatory proteins, such as transcription factors, that control the expression of the other genes within the cluster. biorxiv.org

Transporter Genes: Genes encoding transport proteins may also be present to export the final product out of the cell or into a specific cellular compartment. biorxiv.org

The discovery and analysis of the hydroxydavanone BGC would be a crucial step toward understanding its natural production and would provide the genetic toolkit necessary for its heterologous production through metabolic engineering. rsc.org Genome mining tools and comparative genomics are common strategies used to identify novel BGCs in the genomes of producer organisms. frontiersin.orgbiorxiv.org

Metabolic Engineering Strategies for Enhanced Hydroxydavanone Production

While no studies have specifically reported the metabolic engineering of hydroxydavanone, a wealth of established strategies for producing other sesquiterpenes and their hydroxylated derivatives in microbial hosts, particularly the yeast Saccharomyces cerevisiae, provides a clear blueprint for future efforts. acs.orgnih.gov The goal of these strategies is to channel the cell's metabolic resources toward the synthesis of the desired compound. sysbio.se

The heterologous production of hydroxydavanone would first require the identification and transfer of the necessary biosynthetic genes (a davanone synthase and a specific davanone hydroxylase with its partnering CPR) into a suitable microbial chassis like yeast. nih.govnih.govrsc.org Subsequently, the host's metabolism would be engineered to maximize the yield of the final product.

Key metabolic engineering strategies that would be applicable for enhancing hydroxydavanone production are summarized in the table below.

| Strategy | Target Gene(s) / Pathway | Mechanism | Reference |

|---|---|---|---|

| Upregulation of Mevalonate (MVA) Pathway | tHMG1 (truncated HMG-CoA reductase), ERG20 (FPP synthase), etc. | Increases the supply of the central precursor, farnesyl pyrophosphate (FPP), by overexpressing key bottleneck enzymes in the native yeast pathway. | nih.govacs.org |

| Downregulation of Competing Pathways | ERG9 (squalene synthase) | Redirects the flow of FPP away from the native sterol biosynthesis pathway and toward the engineered sesquiterpene pathway. This is often achieved by placing the ERG9 gene under the control of a repressible promoter. | nih.gov |

| Expression of Heterologous Biosynthetic Genes | Davanone synthase, Davanone hydroxylase (CYP), Cytochrome P450 Reductase (CPR) | Introduces the core enzymes required to convert FPP into hydroxydavanone. The choice of promoter (e.g., constitutive or inducible) can be optimized. | nih.govacs.org |

| Global Regulatory Engineering | upc2-1 (transcription factor mutation) | Upregulates the expression of genes in the MVA pathway, leading to increased precursor availability. | nih.govacs.org |

| Process and Fermentation Optimization | N/A (Process-level) | Optimizing culture conditions such as media composition, temperature, and feeding strategies to support robust cell growth and maximize product formation. | sysbio.se |

By combining these approaches, it is feasible to develop a robust microbial cell factory capable of the sustainable and scalable production of hydroxydavanone, overcoming the low yields and complex purification challenges associated with extraction from natural plant sources. acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies for Hydroxydavanone

Investigation of Hydroxydavanone's Intrinsic Chemical Reactivity and Transformation Pathways (e.g., oxidation, photooxidation)

The intrinsic chemical reactivity of hydroxydavanone is influenced by its functional groups. The presence of a tertiary alcohol and an α,β-unsaturated ketone system suggests susceptibility to various transformation pathways. While specific, detailed studies on the oxidation and photooxidation of isolated hydroxydavanone are not extensively documented in the provided literature, general principles of organic chemistry and findings related to similar compounds offer insight.

Advanced oxidation processes (AOPs), which often involve highly reactive species like hydroxyl radicals (•OH), are known to be effective against a wide array of organic pollutants by targeting functional groups susceptible to oxidation. researchgate.net The tertiary alcohol in hydroxydavanone could be a potential site for such oxidative reactions. Furthermore, the analysis of plant extracts containing davanoids has suggested that chemical transformations can occur under certain conditions. For instance, the use of heat and humidity during distillation for phytochemical analysis can potentially induce chemical reactions, altering the natural composition. brieflands.com

The isolation of related natural products provides clues to potential in vivo or environmental transformation pathways. For example, a hydroperoxide derivative of davanone (B1200109), known as arteincultone, has been isolated from Artemisia species alongside hydroxydavanone. nih.govbrieflands.com The existence of this hydroperoxide suggests that davanone-type structures can undergo oxidation reactions, potentially through photooxidation involving singlet oxygen or via enzymatic processes within the plant. researchgate.net The formation of such peroxides is a known pathway for various terpenoids. researchgate.net

Design and Synthesis of Hydroxydavanone Analogs and Derivatives

The modification of the hydroxydavanone scaffold is a key strategy for exploring and potentially enhancing its biological activities. This process involves the rational design of new structures followed by their synthesis.

The primary goal in designing hydroxydavanone derivatives is to conduct Structure-Activity Relationship (SAR) studies. researchgate.net By systematically modifying different parts of the molecule, researchers can identify which functional groups and structural features are essential for a given biological effect. Derivatization can alter key physicochemical properties such as solubility, hydrophobicity, and melting point, which in turn can influence biological activity. vdoc.pub

For hydroxydavanone, rational design principles would focus on several key areas:

The Hydroxyl Group: Esterification or etherification of the tertiary alcohol could probe the importance of this hydrogen-bond donor for receptor binding.

The Ketone: Reduction of the carbonyl group or its conversion to an oxime or hydrazone would explore the role of this hydrogen-bond acceptor.

The Alkene: Saturation or isomerization of the double bond could clarify its role in the molecule's spatial arrangement and electronic properties.

The development of synthetic routes that allow for such modifications is crucial for preparing a library of analogs for biological screening. researchgate.netfrontiersin.org

A concise and versatile synthesis for both cis- and trans-hydroxydavanone (B600475) has been developed, providing a foundation for creating derivatives. researchgate.netthieme-connect.com These syntheses often start from readily available precursors like geranyl acetate (B1210297) and involve key steps to control stereochemistry. researchgate.net

Several synthetic strategies have been employed to construct the core davanoid skeleton, which can be adapted to produce hydroxydavanone and its analogs:

Diastereoselective Cyclization: A key step in many syntheses is the diastereoselective cyclization to form the tetrahydrofuran (B95107) core, which differentiates between cis and trans isomers. researchgate.net

Lewis Acid-Mediated Cycloetherification: This reaction is used to establish the tetrahydrofuran ring system of davanoid molecules. researchgate.net

Aldol (B89426) Reactions: Enantioselective aldol reactions, such as the Crimmins' non-Evans syn aldol reaction, have been used to precisely set the stereochemistry of hydroxyl groups in the side chain. researchgate.net

One-Pot Synthesis: Efficient "one-pot" methods have been developed for related structures, which reduce reaction steps and simplify purification, a principle that could be applied to hydroxydavanone derivative synthesis. google.com

The table below summarizes some of the synthetic approaches used for davanoids, including hydroxydavanone.

| Synthetic Approach | Key Reactions | Starting Material (Example) | Purpose/Outcome | Reference(s) |

| Versatile Diastereoselective Synthesis | Diastereoselective cyclization | Geranyl acetate | Synthesis of both cis and trans diastereomers of hydroxydavanone, artemone, and isodavanone. | researchgate.net |

| Enantioselective Synthesis | Crimmins' non-Evans syn aldol reaction, Lewis acid-mediated cycloetherification | Not specified | Fixes stereochemistry of the C3-hydroxyl group and establishes the tetrahydrofuran core. | researchgate.net |

| Biomimetic Synthesis | Iminium organocatalysis, stereoselective conjugate addition | (-)-Linalool | Rapidly generates stereochemical complexity without protecting groups for the synthesis of (+)-artemone. | researchgate.net |

This table is based on synthetic methodologies described for davanoids, which are structurally related to and include hydroxydavanone.

Chemo- and regioselectivity are critical challenges in the derivatization of a multifunctional molecule like hydroxydavanone. Selective reactions are necessary to modify one functional group without affecting others. For instance, selective oxidation of the secondary alcohol in a precursor without affecting other sensitive parts of the molecule is a common challenge.

Titanocene-mediated radical cyclization is one advanced method that demonstrates high chemo- and regioselectivity in the synthesis of complex cyclic structures. researchgate.net While not applied directly to hydroxydavanone in the cited literature, such methods show the potential for controlling reactions on complex scaffolds. In reactions involving epoxides, for example, both 5-Exo and 6-Exo cyclizations can be favored depending on the substrate. researchgate.net The development of protecting-group-free syntheses also highlights an advanced approach to achieving selectivity, minimizing steps and avoiding the need to mask reactive sites. researchgate.net

Exploration of Diverse Synthetic Methodologies for Hydroxydavanone Derivatives

Structure-Activity Relationship (SAR) Studies of Hydroxydavanone and its Derivatives

SAR studies are essential for understanding how the chemical structure of hydroxydavanone relates to its biological effects, such as its antifungal and cytotoxic properties. nih.govresearchgate.net

Research has begun to uncover the key structural features of hydroxydavanone that are crucial for its biological activities. Studies comparing hydroxydavanone with its derivatives have provided valuable initial insights.

A study on the cytotoxic effects of davanone derivatives isolated from Artemisia aucheri showed that a hydroperoxide of davanone was significantly more potent than hydroxydavanone against several human cancer cell lines. nih.gov This suggests that the presence and nature of the oxygen-containing functional group in the side chain are critical determinants of cytotoxicity. The hydroperoxide derivative was found to inhibit the growth of cancer cells by inducing apoptosis. nih.gov

| Compound | Cell Line | IC₅₀ (µg/mL) | Activity | Reference |

| Hydroperoxide of davanone | MCF-7 (Breast Cancer) | 9.60 ± 1.32 | Potent Cytotoxicity | nih.gov |

| Hydroperoxide of davanone | A2780 (Ovarian Cancer) | 8.45 ± 0.81 | Potent Cytotoxicity | nih.gov |

| Hydroperoxide of davanone | SK-N-MC (Neuroblastoma) | 10.9 ± 2.03 | Potent Cytotoxicity | nih.gov |

| Hydroxydavanone | All tested cell lines | > 50 | Weak Cytotoxicity | nih.gov |

This interactive table summarizes the comparative cytotoxicity of davanone derivatives.

Furthermore, cis-hydroxydavanone is reported to have antifungal activity that is four-fold higher than that of davanone, indicating that both the hydroxyl group and the stereochemistry of the molecule are important for this specific biological effect. researchgate.net Molecular docking studies have also been used to investigate the interaction of 2-hydroxydavanone with biological targets like Vascular Endothelial Growth Factor (VEGF) receptors, suggesting a theoretical basis for its anti-angiogenic potential. univ-tlemcen.dz These studies help to build a pharmacological profile and guide the development of new, more effective derivatives. univ-tlemcen.dz

Correlating Structural Modifications with Changes in Molecular Interactions

The biological activity of hydroxydavanone, a sesquiterpenoid found in various Artemisia species, can be significantly altered by structural modifications to its core scaffold. Research into its derivatives has begun to elucidate the relationship between specific chemical changes and the resulting effects on molecular interactions, particularly concerning its cytotoxic properties.

A key study investigating davanone derivatives isolated from Artemisia aucheri highlighted the impact of modifying the hydroxyl group. brieflands.comnih.gov The two compounds, hydroxydavanone and its corresponding derivative, hydroperoxide of davanone, were evaluated for their antiproliferative activity against several human cancer cell lines. The results demonstrated that the hydroperoxide of davanone exhibited more potent cytotoxic activity than hydroxydavanone. brieflands.comnih.gov This suggests that the substitution of the hydroxyl group with a hydroperoxide moiety enhances the molecule's ability to inhibit cancer cell growth. The hydroperoxide derivative was identified as a potent inducer of apoptosis, a mechanism not as pronounced with the hydroxyl counterpart. brieflands.com

The comparative cytotoxicity of these two compounds reveals a clear structure-activity relationship (SAR). The increased potency of the hydroperoxide derivative points to the hydroperoxide group being a critical feature for enhanced cytotoxic molecular interactions. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were quantitatively lower for the hydroperoxide of davanone across all tested cell lines, confirming its superior activity. brieflands.comresearchgate.net

Further evidence of SAR within the davanone family comes from studies on its stereoisomers and other functional group modifications. For instance, reports indicate that cis-hydroxydavanone possesses antifungal activity that is four times greater than that of davanone itself, indicating that the stereochemistry of the hydroxyl group relative to the rest of the molecule plays a crucial role in its interaction with fungal targets. researchgate.net

Table 1: Comparative Cytotoxicity (IC₅₀) of Hydroxydavanone and its Hydroperoxide Derivative

| Compound | MCF-7 (Human Breast Adenocarcinoma) | SK-N-MC (Human Neuroblastoma) | A2780 (Human Ovarian Carcinoma) |

|---|---|---|---|

| Hydroxydavanone | 25.4 ± 4.21 µg/mL | 41.69 ± 2.87 µg/mL | 10.0 ± 0.91 µg/mL |

| Hydroperoxide of Davanone | 9.60 ± 1.32 µg/mL | 10.9 ± 2.03 µg/mL | 8.45 ± 0.81 µg/mL |

Data sourced from a 2019 study on sesquiterpenoids from Artemisia aucheri. researchgate.net

Identification of Essential Pharmacophores within the Hydroxydavanone Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for a drug to bind to its biological target and exert its effect. Identifying the essential pharmacophores within the hydroxydavanone scaffold is critical for designing new derivatives with improved potency and selectivity.

Molecular docking studies have provided initial insights into the key structural features of hydroxydavanone responsible for its biological activity. Research targeting the Vascular Endothelial Growth Factor (VEGF) pathway, which is crucial in tumor angiogenesis, has explored the binding of davanone derivatives to VEGF receptors. univ-tlemcen.dz In one such in silico study, several compounds from the essential oil of Scolymus grandifloras, including 2-hydroxydavanone, were docked against VEGF and its receptors (VEGFR-1 and VEGFR-2). univ-tlemcen.dz

The results of this theoretical investigation predicted that 2-hydroxydavanone is a strong binder to VEGF receptors, exhibiting the most stable complex with the lowest binding energy of -4.066 Kcal/mol among the tested davanoids. univ-tlemcen.dz This strong interaction suggests that the hydroxydavanone scaffold fits well within the active site of the VEGF receptor.

The essential pharmacophoric features can be inferred from these docking results:

The Tetrahydrofuran Ring: This core cyclic ether structure forms the main scaffold of the molecule, providing the correct three-dimensional arrangement for its substituents to interact with the receptor.

The Hydroxyl Group: The specific placement of the hydroxyl group, as in 2-hydroxydavanone, appears to be a critical feature for the strong interaction with the VEGF receptor. Hydroxyl groups are classic hydrogen bond donors and acceptors, and this capability is likely fundamental to its binding affinity within the receptor's active site. univ-tlemcen.dz

While a comprehensive pharmacophore model has not been fully elucidated, these molecular modeling studies strongly indicate that the combination of the rigid tetrahydrofuran ring and the strategically positioned hydroxyl group are key components of the hydroxydavanone pharmacophore for its anti-angiogenic potential. univ-tlemcen.dz The efficacy of the hydroperoxide derivative in cytotoxicity studies further underscores the importance of the oxygen-containing functional group at this position as a primary site for molecular interaction. brieflands.com

Mechanistic Investigations of Hydroxydavanone in Preclinical Biological Systems

Elucidation of Hydroxydavanone's Molecular and Cellular Mechanisms of Action

Studies have aimed to unravel the intricate mechanisms by which hydroxydavanone exerts its effects within biological systems. This involves identifying its direct molecular binding partners and characterizing its impact on complex cellular signaling networks, gene expression, and fundamental cellular processes.

In silico network pharmacology studies have identified hydroxydavanone as a phytochemical with a high degree of interaction with several key proteins involved in cellular signaling and cancer progression. ijcce.ac.ir Among the identified hub genes, or proteins with significant interactions, are Nuclear Factor Kappa B Subunit 1 (NFKB1), Mitogen-Activated Protein Kinase 1 (MAPK1), and Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Delta (PIK3CD). ijcce.ac.irijcce.ac.ir These proteins are crucial nodes in pathways that regulate cell survival, proliferation, and death. ijcce.ac.ir

Molecular docking analyses further support these findings, indicating strong binding interactions between hydroxydavanone and these target proteins. ijcce.ac.ir The stability of these hydroxydavanone-protein complexes has been corroborated by molecular dynamics simulations. ijcce.ac.ir These computational approaches suggest that hydroxydavanone may modulate essential cancer-related pathways, such as the PI3K-Akt and Vascular Endothelial Growth Factor (VEGF) signaling pathways, through these direct interactions. ijcce.ac.ir The VEGF/VEGFR system is a critical regulator of angiogenesis, and its components are significant targets in various pathological conditions. nih.govnih.govmdpi.com

Table 1: Identified Molecular Targets of Hydroxydavanone and Their Significance

| Target Protein | PDB ID | Significance in Cellular Pathways |

|---|---|---|

| NFKB1 | 1IE5 | A key regulator of inflammatory responses, cell survival, and proliferation. ijcce.ac.ir |

| MAPK1 | 4QTB | A central component of the MAPK signaling pathway, involved in cell proliferation, differentiation, and apoptosis. ijcce.ac.ir |

| PIK3CD | 4XE0 | A catalytic subunit of PI3K, crucial for the PI3K/AKT signaling pathway that governs cell growth and survival. ijcce.ac.irijcce.ac.ir |

| VEGF/VEGFR | - | The VEGF/VEGFR system is pivotal for angiogenesis, the formation of new blood vessels. nih.govmdpi.com |

Hydroxydavanone and related davanone (B1200109) derivatives have been shown to target and modulate the PI3K/AKT/MAPK signaling pathway. nih.govbrieflands.com This pathway is a central regulator of numerous cellular functions, including growth, survival, and proliferation. Aberrant signaling through this cascade is a hallmark of many diseases.

Investigations have demonstrated that treatment with davanone, a closely related compound, leads to significant alterations in the expression of proteins associated with the PI3K/AKT/MAPK pathway. nih.govresearchgate.net The activation of AKT, a key downstream effector of PI3K, is critical for relaying signals that promote cell survival and proliferation. nih.gov By influencing the expression levels of key components within this network, hydroxydavanone can interfere with these fundamental cellular decisions. nih.govbrieflands.com

Comprehensive transcriptomic and proteomic analyses are crucial for understanding the global cellular response to a compound. frontiersin.orgmdpi.comnih.gov While specific studies focusing exclusively on the transcriptomic and proteomic profiles following hydroxydavanone exposure are limited, research on related davanone terpenoids provides insight into expected protein expression alterations.

Western blotting analyses have shown that davanone treatment affects the expression levels of key regulatory proteins. nih.govresearchgate.net For instance, a notable decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax and caspase-3 have been observed. nih.govresearchgate.net These changes in protein expression are indicative of a shift in the cellular balance towards apoptosis, or programmed cell death. Proteomic studies in pediatric acute myeloid leukemia have also highlighted the potential of using protein expression signatures, which can include targets like VEGFR, for better disease classification and identifying therapeutic targets. haematologica.org

Table 2: Observed Protein Expression Alterations in Response to Davanone

| Protein | Function | Observed Change | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased | nih.govresearchgate.net |

| Bax | Pro-apoptotic | Increased | nih.govresearchgate.net |

| Caspase-3 | Executioner caspase in apoptosis | Increased | nih.govresearchgate.net |

| PI3K/AKT/MAPK pathway proteins | Signal transduction for cell survival and growth | Altered | nih.govresearchgate.net |

Furthermore, studies have shown that davanone terpenoids can significantly suppress cancer cell migration and invasion. nih.govbrieflands.comresearchgate.net Cell migration and invasion are complex, multi-step processes that are essential for both normal physiological events and pathological conditions like cancer metastasis. The ability of hydroxydavanone and related compounds to inhibit these processes points to their potential to interfere with disease progression. nih.gov

Transcriptomic and Proteomic Profiling in Response to Hydroxydavanone Exposure (e.g., protein expression alterations)

In Vitro Biological Activity Profiling of Hydroxydavanone (Preclinical Focus)

The preclinical profiling of hydroxydavanone includes assessing its direct effects on the activity of specific enzymes, which can be key drivers of various pathologies.

While specific enzyme inhibition kinetic studies for hydroxydavanone are not extensively detailed in the reviewed literature, the broader class of natural compounds to which it belongs is known for enzyme modulation. vdoc.pubresearchgate.net For example, kinetic studies are fundamental to understanding how an inhibitor interacts with an enzyme, whether it's a reversible or irreversible interaction, and the type of inhibition (e.g., competitive, non-competitive). nih.govnih.gov Studies on other natural compounds, such as luteolin's effect on xanthine (B1682287) oxidase, demonstrate how inhibition kinetics and interaction mechanisms are typically elucidated. iwerliewen.org Given that hydroxydavanone is predicted to target kinases like MAPK1 and PIK3CD, it is plausible that it functions as an enzyme inhibitor. ijcce.ac.ir Future research involving detailed kinetic assays would be necessary to quantify its inhibitory potency (e.g., IC₅₀, Kᵢ values) and determine the precise mechanism of action against its putative enzyme targets.

Receptor Binding and Ligand Displacement Studies involving Hydroxydavanone

Computational studies have been employed to investigate the interaction of hydroxydavanone with various biological targets. Molecular docking simulations suggest that hydroxydavanone has an affinity for Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). univ-tlemcen.dztandfonline.com These in silico models indicate that hydroxydavanone can fit into the active site of these receptors, which are crucial for angiogenesis, the formation of new blood vessels. univ-tlemcen.dz

In the context of cancer research, network pharmacology and molecular docking have identified hydroxydavanone as a highly interacting phytochemical with hub genes such as NFKB1, MAPK1, and PIK3CD, which are implicated in prostate cancer pathways. ijcce.ac.ir These computational analyses suggest that hydroxydavanone may modulate key signaling pathways involved in cancer progression, such as the PI3K-Akt and VEGF signaling pathways. ijcce.ac.ir Further molecular docking studies have shown that hydroxydavanone exhibits strong binding energies with target proteins like HRAS, HSP90AA1, AKT1, CDK2, and NF-κB p65, which are involved in alcohol-induced liver injury. nih.gov These findings point towards a potential mechanism of action through the regulation of the PI3K/AKT signaling pathway. nih.gov

While these computational models provide valuable insights into the potential binding of hydroxydavanone to various receptors and proteins, it is important to note that these are theoretical predictions. Ligand displacement assays, which would provide experimental evidence of binding affinity and competition with other ligands at a specific receptor, have not been extensively reported in the available literature for hydroxydavanone. nsf.gov

Cell-Based Phenotypic Assays (e.g., apoptosis induction, cell growth inhibition for mechanistic insight)

Hydroxydavanone has been evaluated in various cell-based assays to understand its effects on cancer cell growth and survival. Studies on several human cancer cell lines have demonstrated that hydroxydavanone can inhibit cell proliferation. brieflands.com

In a study involving human carcinoma cell lines MCF-7 (breast adenocarcinoma), SK-N-MC (neuroblastoma), and A2780 (ovarian), hydroxydavanone was shown to inhibit cell growth in a dose-dependent manner. brieflands.com Although in this particular study, a related compound, hydroperoxide of davanone, exhibited more potent activity, the findings indicate that davanone derivatives as a class possess cytotoxic properties. brieflands.com The mechanism of cell death induced by these compounds is suggested to be through the induction of apoptosis. brieflands.combrieflands.com This process involves the activation of a caspase-dependent pathway and the loss of mitochondrial membrane potential. brieflands.com

Further investigations into the mechanisms of davanone derivatives have pointed towards their ability to inhibit cell migration and invasion, and to target the PI3K/AKT/MAPK signaling pathway. brieflands.com In studies on prostate cancer cells, hydroxydavanone was identified as a key phytochemical that interacts with crucial proteins in cancer-related pathways, suggesting its role in regulating cell death and intracellular signaling. ijcce.ac.ir

The table below summarizes the findings from cell-based assays on hydroxydavanone and related compounds.

| Cell Line | Assay Type | Observation | Reference |

| MCF-7, SK-N-MC, A2780 | MTT Assay | Dose-dependent inhibition of cell growth. | brieflands.com |

| LNCaP | MTT Assay, Clonogenic Assay, Flow Cytometry | A. maritima extract containing hydroxydavanone showed cytotoxicity, inhibited colony formation, and induced apoptosis. | ijcce.ac.ir |

| L-O2 (human liver cell line) | Cell Viability Assay | Hydroxydavanone exhibited a protective effect against alcohol-stimulated cell injury. | nih.gov |

Activity against Specific Pathogens (e.g., antifungal, antimalarial)

Hydroxydavanone has demonstrated notable activity against various pathogens, particularly fungi and the malaria parasite, Plasmodium falciparum.

Antifungal Activity

Research has shown that cis-hydroxydavanone possesses antifungal activity that is four-fold higher than that of davanone against a range of fungi. researchgate.net While specific details on the fungal species and the minimum inhibitory concentrations (MICs) for hydroxydavanone are not always extensively documented in readily available literature, the compound is recognized for its potential in this area. researchgate.netnih.gov The proposed mechanism for the antifungal action of related compounds involves the inhibition of crucial enzymes or the disruption of cell membranes. researchgate.net

Antimalarial Activity

Hydroxydavanone has been isolated as a key antimalarial compound from Artemisia afra. grafiati.com In vitro studies have confirmed its activity against various strains of Plasmodium falciparum, including those with varying degrees of resistance to chloroquine (B1663885) and mefloquine. grafiati.com The IC₅₀ values for hydroxydavanone against P. falciparum have been reported to range from 0.87 to 2.54 μg/ml. grafiati.com Importantly, the compound exhibited greater antimalarial activity than general cytotoxicity against RAT-I fibroblast cells, suggesting a degree of selectivity. grafiati.comgrafiati.com The antimalarial potential of extracts containing hydroxydavanone has also been noted in assays that measure the inhibition of β-hematin formation, a crucial process for the parasite's survival. researchgate.net

The following table summarizes the activity of hydroxydavanone against specific pathogens.

| Pathogen | Assay Type | Key Findings | Reference(s) |

| Various Fungi | Not specified | cis-hydroxydavanone has four-fold higher antifungal activity than davanone. | researchgate.net |

| Plasmodium falciparum | In vitro culture | IC₅₀ values ranged from 0.87 to 2.54 μg/ml against various strains. | grafiati.comgrafiati.com |

| Plasmodium falciparum | β-hematin formation assay | Dichloromethane extract of Artemisia aucheri (containing davanone derivatives) showed antimalarial potential. | researchgate.net |

Preclinical In Vivo Mechanistic Studies of Hydroxydavanone (Non-Efficacy/Toxicity Focused)

Utilizing Animal Models for Investigating Specific Biological Mechanisms of Hydroxydavanone Action

While direct in vivo mechanistic studies focusing solely on hydroxydavanone are not extensively detailed in the available literature, research on extracts containing this compound provides some insights. For instance, studies on the hepatoprotective effects of Artemisia stechmanniana, which contains hydroxydavanone, have been conducted in animal models of alcohol-induced liver damage. nih.gov These studies have shown that the extract can mitigate liver damage, reduce oxidative stress, and lower serum levels of AST and ALT. nih.gov

In the context of parasitic infections, in vivo studies on extracts containing davanone derivatives have been suggested to be a necessary next step to confirm their therapeutic potential observed in in vitro assays. researchgate.netgrafiati.com For example, after demonstrating the antimalarial activity of hydroxydavanone in vitro, researchers have recommended further investigation in animal models to fully assess its clinical potential. grafiati.comgrafiati.com Similarly, the potential of davanone derivatives as antitumor agents, based on their ability to induce apoptosis in cancer cell lines, requires confirmation through in vivo animal studies. brieflands.com

Assessment of Hydroxydavanone's Target Engagement In Vivo

Direct evidence for the in vivo target engagement of hydroxydavanone is currently limited in the scientific literature. nih.gov However, computational studies have laid the groundwork for identifying potential targets. Molecular docking simulations have predicted that hydroxydavanone can bind to key proteins involved in cancer and liver disease, such as VEGF receptors and components of the PI3K/AKT signaling pathway. univ-tlemcen.dzijcce.ac.irnih.gov

To experimentally validate these in silico findings, competitive activity-based protein profiling (ABPP) could be a valuable technique. nih.gov This method allows for the measurement of the binding of reversible inhibitors to their enzymatic targets within a living organism. nih.gov Such studies would be crucial to confirm that hydroxydavanone interacts with its proposed targets in vivo and to understand the downstream consequences of this engagement.

Pharmacodynamic Biomarker Analysis in Animal Models for Mechanistic Insights

Pharmacodynamic (PD) biomarker analysis in animal models can provide valuable information on the biological effects of a compound and confirm its mechanism of action in vivo. nih.gov For hydroxydavanone, while specific PD biomarker studies are not yet widely reported, the groundwork has been laid by identifying potential molecular targets and pathways.

For example, in animal models of alcohol-induced liver injury treated with Artemisia stechmanniana extract containing hydroxydavanone, western blotting has been used to analyze the expression of proteins in the PI3K-AKT signaling pathway. nih.gov The results showed an up-regulation of CDK2 and a down-regulation of HRAS, HSP90AA1, AKT1, and NF-κB p65, supporting the proposed mechanism of action. nih.gov

Future research could focus on identifying and validating a broader range of PD biomarkers for hydroxydavanone in various disease models. nih.gov This could involve measuring changes in gene and protein expression related to its proposed targets, such as those in the VEGF and PI3K/AKT pathways, in response to treatment. ijcce.ac.irnih.gov Such studies would be instrumental in understanding the compound's mechanism of action and in guiding its potential clinical development.

Investigating the Distribution and Fate of Hydroxydavanone within Biological Tissues (mechanistic context)

A comprehensive understanding of the preclinical pharmacokinetics, including the tissue distribution and metabolic fate, of a compound is fundamental to evaluating its therapeutic potential and safety profile. For hydroxydavanone, a sesquiterpenoid lactone with recognized in vitro biological activities, detailed in vivo studies characterizing its journey through biological systems are largely absent from the current scientific literature. While research has confirmed its presence in plants like Artemisia afra and demonstrated its potential antimalarial effects in vitro, the subsequent crucial step of preclinical investigation into its bodily distribution remains a significant knowledge gap. uct.ac.zaiwerliewen.org

In silico computational models have been used to predict the absorption, distribution, metabolism, and excretion (ADMET) properties of the related compound davanone. univ-tlemcen.dz These theoretical studies suggest that davanone may possess favorable characteristics such as high intestinal absorption and the capacity to penetrate the blood-brain barrier. univ-tlemcen.dz However, it is crucial to emphasize that these are predictions for a different, albeit structurally similar, molecule and have not been experimentally validated for hydroxydavanone. The addition of a hydroxyl group in hydroxydavanone can significantly alter its physicochemical properties, thereby influencing its pharmacokinetic behavior.

Typically, preclinical tissue distribution studies involve the administration of the compound to animal models, followed by the collection of various tissues (e.g., liver, kidney, lung, heart, brain) at different time points. The concentration of the compound in these tissues is then quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This data allows for the determination of key pharmacokinetic parameters, such as the volume of distribution, tissue-to-plasma concentration ratios, and potential for accumulation in specific organs. nih.gov Such studies are essential for identifying the tissues where the compound exerts its effects and for understanding its potential for off-target toxicity.

Furthermore, investigating the metabolic fate of hydroxydavadone would involve identifying the metabolic enzymes responsible for its biotransformation (e.g., cytochrome P450 enzymes) and characterizing the resulting metabolites. This information is critical for understanding the compound's clearance from the body and for assessing whether the metabolites are active or inactive, and potentially toxic.

At present, there is a clear need for empirical in vivo research to be conducted on hydroxydavanone. The recommendations from multiple studies for such investigations underscore the current void in the literature. uct.ac.zagrafiati.com Without these foundational preclinical studies, any discussion on the distribution and fate of hydroxydavanone in biological tissues remains speculative. The generation of robust pharmacokinetic data is a prerequisite for the further development of hydroxydavanone as a potential therapeutic agent.

Data on the tissue distribution and fate of hydroxydavanone from preclinical biological systems is not currently available in the published literature. Therefore, no data tables can be presented.

Computational and Theoretical Approaches to Hydroxydavanone Research

Quantum Chemical Calculations of Hydroxydavanone

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic and structural properties of molecules. nih.govunacademy.com For hydroxydavanone, these calculations offer a detailed picture of its intrinsic characteristics.

Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. wikipedia.orgblogspot.com It posits that atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. blogspot.com These molecular orbitals are of two main types: bonding orbitals, which are lower in energy than the original atomic orbitals and concentrate electron density between the nuclei, and antibonding orbitals, which are higher in energy and have a node between the nuclei. wikipedia.org The distribution of electrons within these orbitals determines the molecule's stability and reactivity. vaia.com

In the context of hydroxydavanone, quantum chemical calculations, such as those using Density Functional Theory (DFT), can be performed to determine its electronic properties. researchgate.net These calculations provide information on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how hydroxydavanone might interact with other molecules, including biological targets.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. wikipedia.orgorganicchemistrytutor.com These different conformations often have different potential energies, and understanding this energy landscape is crucial for predicting the most stable and, therefore, most populated conformations of a molecule. nih.govyoutube.com

For a flexible molecule like hydroxydavanone, numerous conformations are possible due to the rotation around its single bonds. Computational methods can be used to explore the potential energy surface and identify the low-energy conformations. This process typically involves systematically rotating bonds and calculating the energy of each resulting structure. The results are often visualized in an energy diagram, plotting potential energy against the angle of rotation (dihedral angle). organicchemistrytutor.comyoutube.com

Staggered conformations, where substituents on adjacent atoms are as far apart as possible, are generally lower in energy than eclipsed conformations, where they are aligned. organicchemistrytutor.comyoutube.com For hydroxydavanone, identifying the preferred conformations is important because the three-dimensional shape of the molecule will dictate how it fits into the binding site of a biological target.

Electronic Structure Analysis and Molecular Orbital Theory for Hydroxydavanone

Molecular Docking and Molecular Dynamics Simulations of Hydroxydavanone

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of small molecules with macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcce.ac.ir In the context of drug discovery, it is used to predict how a small molecule like hydroxydavanone might bind to a specific protein target.

Research has utilized molecular docking to investigate the interactions of hydroxydavanone with several key proteins implicated in various diseases. For instance, studies have explored its binding to:

NFKB1 (Nuclear Factor Kappa B Subunit 1), MAPK1 (Mitogen-Activated Protein Kinase 1), and PIK3CD (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Delta) : These proteins are involved in cancer progression pathways. ijcce.ac.irijcce.ac.ir Molecular docking studies have shown that hydroxydavanone can form strong interactions with these hub genes, suggesting it may modulate essential cancer pathways. ijcce.ac.irijcce.ac.ir

VEGF/VEGFR (Vascular Endothelial Growth Factor/Receptor) : This signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process vital for cancer growth. nih.gov Docking simulations can predict whether hydroxydavanone can bind to the ATP-binding region of VEGFR-2, potentially blocking its kinase activity. nih.govgenominfo.org

Other proteins : Hydroxydavanone has also been docked with proteins like HRAS, HSP90AA1, AKT1, and CDK2 in the context of liver injury. nih.gov

The results of docking studies are often presented as a binding energy or score, which indicates the strength of the interaction. The specific interactions, such as hydrogen bonds and hydrophobic interactions, between hydroxydavanone and the amino acid residues of the protein's binding site are also identified.

Table 1: Predicted Binding Affinities of Hydroxydavanone with Various Protein Targets

| Protein Target | Disease Context | Predicted Interaction/Effect |

| NFKB1 | Cancer | Strong interaction, potential modulation of cancer pathways. ijcce.ac.irijcce.ac.ir |

| MAPK1 | Cancer | Strong interaction, potential modulation of cancer pathways. ijcce.ac.irijcce.ac.ir |

| PIK3CD | Cancer | Strong interaction, potential modulation of cancer pathways. ijcce.ac.irijcce.ac.ir |

| VEGF/VEGFR | Cancer (Angiogenesis) | Potential to bind to the ATP-binding region of VEGFR-2 and block its kinase activity. nih.gov |

| HRAS, HSP90AA1, AKT1, CDK2 | Liver Injury | Strong binding energies observed. nih.gov |

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.net MD simulations apply the laws of motion to the atoms of the system, allowing researchers to observe how the binding of a ligand like hydroxydavanone might affect the protein's structure and flexibility. ijcce.ac.ir

These simulations can reveal:

Stability of the binding pose : MD can assess whether the binding orientation predicted by docking is stable over a period of nanoseconds or longer.

Conformational changes : The binding of hydroxydavanone may induce changes in the protein's shape, which could either activate or inhibit its function. MD simulations can capture these induced-fit effects.

Flexibility of the complex : Analysis of the fluctuations of atoms during the simulation provides insights into the flexibility of different regions of the protein and how this is altered upon ligand binding.

For example, MD simulations have been used to confirm the stability of the complexes formed between hydroxydavanone and proteins like NFKB1, MAPK1, and PIK3CD. ijcce.ac.irijcce.ac.ir

Prediction of Hydroxydavanone's Binding Modes with Biological Macromolecules (e.g., NFKB1, MAPK1, PIK3CD, VEGF/VEGFR)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydroxydavanone and its Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov The basic principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. jocpr.com

A QSAR model is developed by:

Assembling a dataset : A collection of molecules with known biological activities is required.

Calculating molecular descriptors : These are numerical values that describe the physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties.

Developing a mathematical model : Statistical methods are used to build an equation that correlates the descriptors with the biological activity. wikipedia.org

Validating the model : The predictive power of the model is tested on a set of compounds that were not used in its development. mdpi.com

For hydroxydavanone and its analogs, QSAR studies can be valuable for:

Predicting the activity of new compounds : Once a reliable QSAR model is established, it can be used to predict the biological activity of new, untested analogs of hydroxydavanone. nih.govnih.gov

Guiding lead optimization : The model can provide insights into which structural features are important for activity, helping medicinal chemists to design more potent compounds. jocpr.com

Understanding the mechanism of action : By identifying the key descriptors related to activity, QSAR can suggest how the compounds might be interacting with their biological target.

While specific QSAR studies focused solely on a series of hydroxydavanone analogs are not extensively reported in the provided context, the principles of QSAR are broadly applicable to natural product research. ijcce.ac.ir

Advanced Cheminformatics and Machine Learning Applications in Hydroxydavanone Discovery

The exploration of natural products for novel therapeutic agents has been significantly accelerated by the integration of computational and theoretical methods. For a sesquiterpenoid like hydroxydavanone, found in various Artemisia species, these advanced approaches, particularly cheminformatics and machine learning, are pivotal in streamlining its discovery, characterization, and potential application. mdpi.com These in silico techniques allow for the rapid analysis of vast chemical data, prediction of biological activities, and elucidation of molecular interactions, thereby guiding and prioritizing experimental research.

Cheminformatics serves as the foundational platform for managing and analyzing the chemical information of hydroxydavanone. Large, curated databases such as IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) and COCONUT (COlleCtion of Open Natural ProdUcTs) have cataloged hydroxydavanone, providing open access to its structural and physicochemical data. imsc.res.innaturalproducts.net These databases employ cheminformatics tools to compute various molecular descriptors, which are essential for predicting the compound's behavior. imsc.res.in For instance, properties like molecular weight, lipophilicity (XLogP3-AA), and the number of hydrogen bond donors and acceptors are calculated to assess drug-likeness according to frameworks like Lipinski's rule of five. imsc.res.inuniv-tlemcen.dznih.gov This initial screening helps in evaluating the potential of hydroxydavanone as a drug candidate. Furthermore, these platforms facilitate the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, offering early insights into the compound's pharmacokinetic profile. imsc.res.inuniv-tlemcen.dz

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H24O3 | naturalproducts.netnih.gov |

| Molecular Weight | 252.35 g/mol | nih.gov |

| Topological Polar Surface Area (TopoPSA) | 46.53 Ų | naturalproducts.net |

| XLogP3-AA (Lipophilicity) | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | naturalproducts.netnih.gov |

| Hydrogen Bond Acceptor Count | 3 | naturalproducts.netnih.gov |

| Rotatable Bond Count | 5 | naturalproducts.net |

| Fraction Csp3 (Fsp3) | 0.67 | naturalproducts.net |

Machine learning (ML) models further enhance the discovery process by identifying potential biological activities from large datasets of natural products. In the context of drug discovery, ML algorithms can be trained to recognize patterns linking chemical structures to specific functions. researchgate.net For example, in a study investigating the therapeutic potential of Artemisia maritima against prostate cancer, network pharmacology, a method that often incorporates ML principles, was used. ijcce.ac.ir This approach identified hydroxydavanone as one of the most highly interacting phytochemicals with protein targets relevant to the disease. ijcce.ac.ir The study utilized databases to screen compounds based on drug-likeness and oral bioavailability before predicting their interactions with cancer-related targets. ijcce.ac.ir

Molecular docking and molecular dynamics (MD) simulations are other key computational tools used to investigate hydroxydavanone. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction. univ-tlemcen.dz In one study, hydroxydavanone was identified as a key compound from A. maritima that showed strong interactions with hub genes involved in prostate cancer progression, such as NFKB1, MAPK1, and PIK3CD. ijcce.ac.ir Another study focused on the anti-angiogenic potential of davanone (B1200109) derivatives from Scolymus grandifloras and used molecular docking to show the interaction of 2-hydroxydavanone within the active site of Vascular Endothelial Growth Factor (VEGF) receptors. univ-tlemcen.dz Following docking, MD simulations are often employed to assess the stability of the ligand-protein complex over time, confirming the interactions predicted by docking. univ-tlemcen.dzijcce.ac.ir

| Study Focus | Computational Method(s) | Key Finding Related to Hydroxydavanone | Source |

|---|---|---|---|

| Prostate Cancer Therapeutics | Network Pharmacology, Molecular Docking | Identified as a highly interacting phytochemical with hub genes (NFKB1, MAPK1, PIK3CD) crucial in prostate cancer pathways. | ijcce.ac.ir |

| Anti-angiogenic Properties | Molecular Docking, Molecular Dynamics | Demonstrated interaction with Vascular Endothelial Growth Factor (VEGF) receptors, suggesting potential to inhibit angiogenesis. | univ-tlemcen.dztandfonline.com |

| Antiosteoclastogenic Activity | Activity-guided screening (often supported by cheminformatics) | Identified as a potent compound in inhibiting osteoclast differentiation from an extract of Artemisia judaica. | researchgate.net |

| General Biological Activity Evaluation | Machine Learning, Ligand-based Virtual Screening | Included in a set of compounds from the Eriocaulaceae family evaluated by ML for biological activities. | researchgate.net |

The application of advanced cheminformatics and machine learning provides a powerful, multi-faceted approach to natural product research. By integrating data from chemical databases, predicting ADMET properties, and using ML models to identify potential biological targets, researchers can efficiently navigate the complexities of natural product discovery. The detailed investigation of hydroxydavanone's interactions through molecular docking and dynamics simulations further refines its potential as a lead compound for therapeutic development, demonstrating the indispensable role of these computational strategies in modern pharmacognosy. imsc.res.inuniv-tlemcen.dzijcce.ac.ir

Advanced Analytical Methodologies in Hydroxydavanone Research

Spectroscopic Characterization Techniques for Hydroxydavanone Structural Elucidation (beyond basic identification)

Spectroscopy is a cornerstone of chemical analysis, and its advanced applications are crucial for understanding the nuanced structural details of hydroxydavanone.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydroxydavanone Isomers and Conformations

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of organic molecules. For a molecule with multiple stereocenters like hydroxydavanone, NMR is essential for distinguishing between its various isomers and defining their preferred conformations in solution.

Detailed 1D (¹H and ¹³C) and 2D NMR experiments are employed to achieve unambiguous assignment of all proton and carbon signals. brieflands.com Two-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons through the carbon skeleton.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning a proton signal to its attached carbon.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework, especially around quaternary carbons and heteroatoms like the ether oxygen. resolvemass.ca

In the context of hydroxydavanone, these techniques allow researchers to confirm the core davanone (B1200109) structure and precisely locate the hydroxyl group. Furthermore, the coupling constants (J-values) observed in the ¹H NMR spectrum and through-space correlations seen in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide definitive evidence for the relative stereochemistry, allowing for the differentiation between cis and trans diastereomers. thieme-connect.com For example, a NOESY cross-peak between specific protons on the tetrahydrofuran (B95107) ring and the side chain would confirm a cis relationship.

Table 1: Representative ¹H and ¹³C NMR Data for a Hydroxydavanone Isomer in CDCl₃ brieflands.com

| Position | δH (ppm), Multiplicity, J (Hz) | δC (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | 1.39 s | 29.2 | C-2, C-13 |

| 2 | - | 70.9 | - |

| 3 | 6.90 d (16) | 152.6 | C-2, C-4, C-5 |

| 4 | 6.43 d (16) | 125.2 | C-2, C-3, C-5, C-6 |

| 5 | - | 203.0 | - |

| 6 | 2.91 m | 49.8 | C-4, C-5, C-7, C-14 |

| 7 | 4.19 dt (8, 6) | 80.4 | C-6, C-8, C-9 |

| 8 | 1.59 m, 1.84 m | 29.3 | C-7, C-9, C-10 |

| 9 | 1.69 m, 1.94 m | 37.5 | C-7, C-8, C-10, C-11 |

| 10 | - | 82.9 | - |

| 11 | 5.87 dd (17.3, 10.5) | 144.6 | C-9, C-10, C-12 |

| 12 | 4.94 dd (16, 10.5), 5.17 dd (17.3, 16) | 111.4 | C-10, C-11 |

| 13 | 1.39 s | 29.3 | C-1, C-2 |

| 14 | 1.04 d (7) | 13.0 | C-5, C-6, C-7 |

Mass Spectrometry (MS)-Based Approaches for Hydroxydavanone Metabolite Identification (research context)

Mass spectrometry (MS) is a key analytical tool for identifying the metabolic fate of compounds. ijpras.com In a research setting, understanding how hydroxydavanone is metabolized by living systems (e.g., in microorganisms, plants, or in vitro liver microsomal assays) is crucial for evaluating its bioactivity and persistence. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accuracy needed to propose elemental compositions for unknown metabolites. ijpras.com

The general workflow for metabolite identification involves comparing the metabolic profile of a control sample with a sample exposed to hydroxydavanone. Putative metabolites are identified by searching for mass shifts corresponding to common biotransformation reactions. Tandem mass spectrometry (MS/MS) is then used to fragment the parent compound and the potential metabolite. resolvemass.ca By comparing their fragmentation patterns, the site of metabolic modification can often be localized. lcms.cz

For hydroxydavanone, potential metabolic transformations would include:

Oxidation: Addition of an oxygen atom (+15.99 Da), such as further hydroxylation on the alkyl chain or aromatic ring if applicable.

Dehydrogenation: Loss of two hydrogen atoms (-2.02 Da).

Glucuronidation: Conjugation with glucuronic acid (+176.03 Da), a common phase II metabolic reaction that increases water solubility for excretion.

Sulfation: Conjugation with a sulfate (B86663) group (+79.96 Da).

Table 2: Predicted Mass Shifts for Potential Hydroxydavanone Metabolites

| Parent Compound | Molecular Formula | Exact Mass (m/z [M+H]⁺) | Metabolic Transformation | Mass Shift (Da) | Metabolite Exact Mass (m/z [M+H]⁺) |

|---|---|---|---|---|---|

| Hydroxydavanone | C₁₅H₂₄O₃ | 253.1804 | Hydroxylation | +15.9949 | 269.1753 |

| Hydroxydavanone | C₁₅H₂₄O₃ | 253.1804 | Dehydrogenation | -2.0156 | 251.1648 |

| Hydroxydavanone | C₁₅H₂₄O₃ | 253.1804 | Glucuronidation | +176.0321 | 429.2125 |

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Hydroxydavanone-Target Interactions

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide valuable information about the non-covalent interactions between a small molecule like hydroxydavanone and a biological target, such as an enzyme or receptor. nih.gov

FT-IR Spectroscopy measures the vibrations of molecular bonds. bruker.com When hydroxydavanone binds to a protein, changes in its local chemical environment can cause shifts in the vibrational frequencies of its functional groups (C=O, O-H, C-O-C). For instance, if the hydroxyl or ketone group of hydroxydavanone forms a hydrogen bond within a protein's binding pocket, the corresponding O-H or C=O stretching frequency in the IR spectrum would shift to a lower wavenumber. mdpi.comnih.gov Attenuated Total Reflection (ATR)-FTIR is particularly useful for studying these interactions on surfaces or in aqueous solutions. nih.gov

UV-Vis Spectroscopy measures the absorption of electronic transitions. mdpi.com Hydroxydavanone contains a ketone conjugated with a double bond (an enone system), which gives it a characteristic UV absorbance. brieflands.com The position (λmax) and intensity of this absorption band are sensitive to the polarity of the environment. mdpi.com If hydroxydavanone binds to a hydrophobic pocket on a target protein, a shift in its λmax would be expected. This technique is often used to determine binding constants (Kd) by titrating the target protein with the ligand and monitoring the changes in the UV-Vis spectrum. nih.gov

Chromatographic and Separation Science Applications in Hydroxydavanone Research

Chromatography is the gold standard for separating complex mixtures and assessing the purity of chemical compounds. biomedres.us

Advanced High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC-MS) Methods for Hydroxydavanone Purity and Impurity Profiling (research grade)

Ensuring the purity of a compound is critical for accurate biological and chemical studies. Impurity profiling is the process of identifying and quantifying unwanted substances in a sample. ajprd.comijbpas.com

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC with a photodiode array (PDA) or MS detector, is a primary tool for purity assessment. ijpsonline.com A high-purity hydroxydavanone sample should ideally show a single major peak. The development of a robust HPLC method involves optimizing the mobile phase, column type, and gradient to ensure the separation of hydroxydavanone from any starting materials, by-products, or degradation products. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and semi-volatile compounds like hydroxydavanone. thieme-connect.com In a research context, GC-MS is used to confirm the molecular weight (via the mass spectrum) and purity (via the chromatogram) of synthesized or isolated hydroxydavanone. thermofisher.com The fragmentation pattern observed in the mass spectrum provides a structural fingerprint that can help confirm the compound's identity.

Table 3: Example Chromatographic Methods for Hydroxydavanone Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| Flash Chromatography | Silica (B1680970) Gel | Hexanes-Et₂O gradient | Not specified | Purification of synthetic cis- and trans-hydroxydavanone (B600475) | thieme-connect.com |

| GC-MS | TraceGOLD™ TG-5MS (or similar) | Helium | Mass Spectrometry (EI) | Purity assessment and structural confirmation of synthetic hydroxydavanone | thieme-connect.com |

Chiral Separation Techniques for Enantiomers and Diastereomers of Hydroxydavanone

Hydroxydavanone possesses several chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Since different stereoisomers can have vastly different biological activities, their separation and characterization are crucial.

Diastereomer Separation: Diastereomers, such as the cis and trans isomers of hydroxydavanone, have different physical properties (e.g., boiling point, solubility, polarity). wikipedia.org This difference allows them to be separated using standard chromatographic techniques like flash column chromatography or HPLC without the need for a chiral stationary phase. vedantu.commysagestore.com For instance, synthetic routes to hydroxydavanone often yield mixtures of diastereomers that are separated using silica gel flash chromatography. thieme-connect.com

Enantiomer Separation (Resolution): Enantiomers have identical physical properties in a non-chiral environment, making their separation more challenging. libretexts.org Resolution can be achieved by two main strategies:

Formation of Diastereomeric Derivatives: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like (+)-camphor-10-sulfonic acid) to form a mixture of diastereomeric salts. libretexts.org These salts, having different physical properties, can then be separated by crystallization or chromatography. wikipedia.orglibretexts.org Afterward, the resolving agent is chemically removed to yield the pure enantiomers of hydroxydavanone.

Chiral Chromatography: This is a direct method that uses a chiral stationary phase (CSP) in either HPLC or GC. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This technique is highly efficient but often requires specialized and expensive columns. libretexts.org

The choice of method depends on the scale of the separation and the chemical nature of the compound being resolved. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Hydroxydavanone-Macromolecule Complexes

As of current scientific literature, specific research studies detailing the use of X-ray crystallography or cryo-electron microscopy (cryo-EM) to analyze complexes of hydroxydavanone with biological macromolecules have not been reported. These techniques are typically employed once a specific biological target of a compound has been identified to understand their interaction at a molecular level. While hydroxydavanone has been isolated and its structure confirmed through methods like NMR and mass spectrometry brieflands.comnih.gov, and its biological activities are a subject of investigation nih.govbrieflands.com, research has not yet progressed to the stage of elucidating its complexes with specific enzymes or proteins using these advanced structural biology methods.

However, the principles of these methodologies are highly relevant for future research into hydroxydavanone's mechanism of action. Should a protein target be identified, X-ray crystallography and cryo-EM would be invaluable tools.